molecular formula C17H11Cl2NO2 B11701717 (4Z)-4-(2,4-dichlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2,4-dichlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11701717
M. Wt: 332.2 g/mol
InChI Key: IZBRRZPLOMJPKF-NVNXTCNLSA-N
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Description

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring substituted with a 2,4-dichlorophenyl and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific structural configuration and the presence of both dichlorophenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H11Cl2NO2/c1-10-3-2-4-12(7-10)16-20-15(17(21)22-16)8-11-5-6-13(18)9-14(11)19/h2-9H,1H3/b15-8-

InChI Key

IZBRRZPLOMJPKF-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2

Origin of Product

United States

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